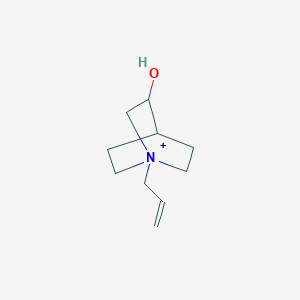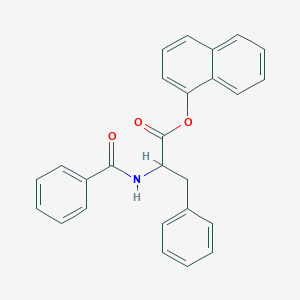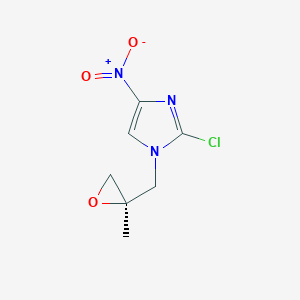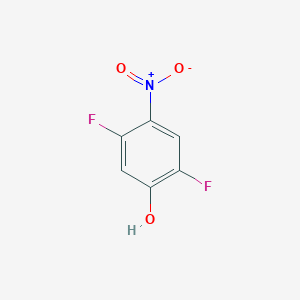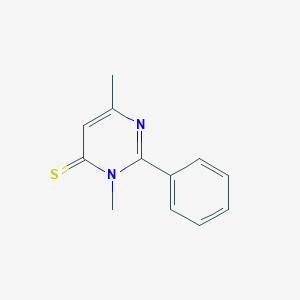
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione, also known as thiamethoxam, is a neonicotinoid insecticide that has been widely used in agriculture to control pests. The chemical structure of thiamethoxam is similar to nicotine, which allows it to bind to the nicotinic acetylcholine receptors in the central nervous system of insects. This results in paralysis and death of the insects, making thiamethoxam an effective pesticide.
Mécanisme D'action
Thiamethoxam works by binding to the nicotinic acetylcholine receptors in the central nervous system of insects. This results in the disruption of the normal functioning of the nervous system, leading to paralysis and death of the insects.
Biochemical and Physiological Effects:
Thiamethoxam has been found to have low toxicity to mammals, including humans. It is rapidly metabolized in the liver and excreted in the urine. Thiamethoxam has also been found to have low environmental persistence, which means that it does not accumulate in the environment.
Avantages Et Limitations Des Expériences En Laboratoire
Thiamethoxam has been widely used in laboratory experiments to study the effects of pesticides on insects. Its effectiveness against a wide range of pests makes it a valuable tool for researchers. However, the use of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione in laboratory experiments has been criticized due to its potential impact on non-target organisms, such as bees.
Orientations Futures
Further research is needed to understand the long-term effects of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione on the environment and non-target organisms. This includes studying the potential impact of 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione on pollinators, such as bees, and developing alternative pest control methods that are more environmentally friendly. Additionally, research is needed to develop new insecticides that are effective against pests but have lower toxicity to non-target organisms.
Méthodes De Synthèse
Thiamethoxam can be synthesized by reacting 3-methylthio-1,2,4-triazole with 2-chloro-5-chloromethylpyridine to form 3-(2-chloro-5-chloromethylpyridinyl)-1,2,4-triazole. This compound is then reacted with acetone cyanohydrin to form 3-(2-chloro-5-chloromethylpyridinyl)-1-(3-methylthio-1,2,4-triazol-5-yl)urea. Finally, this compound is reacted with phenyl isocyanate to form 3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione.
Applications De Recherche Scientifique
Thiamethoxam has been extensively studied for its effectiveness as a pesticide in agriculture. It has been found to be highly effective against a wide range of pests, including aphids, whiteflies, and thrips. Thiamethoxam has also been used in veterinary medicine as a flea and tick treatment for pets.
Propriétés
Numéro CAS |
114197-32-9 |
|---|---|
Nom du produit |
3,6-Dimethyl-2-phenylpyrimidine-4(3H)-thione |
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.3 g/mol |
Nom IUPAC |
3,6-dimethyl-2-phenylpyrimidine-4-thione |
InChI |
InChI=1S/C12H12N2S/c1-9-8-11(15)14(2)12(13-9)10-6-4-3-5-7-10/h3-8H,1-2H3 |
Clé InChI |
BJDCXIMMXWCYOB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=S)N(C(=N1)C2=CC=CC=C2)C |
SMILES canonique |
CC1=CC(=S)N(C(=N1)C2=CC=CC=C2)C |
Synonymes |
4(3H)-Pyrimidinethione, 3,6-dimethyl-2-phenyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
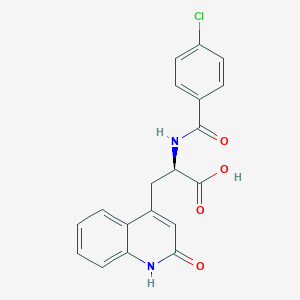
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
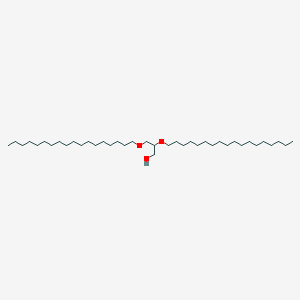
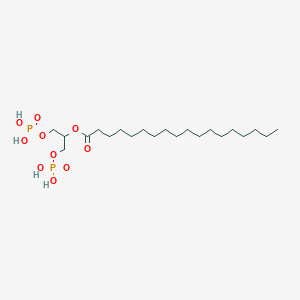
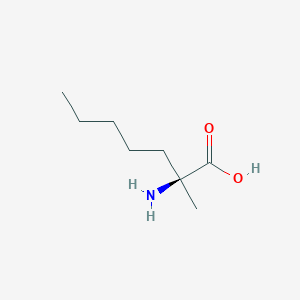

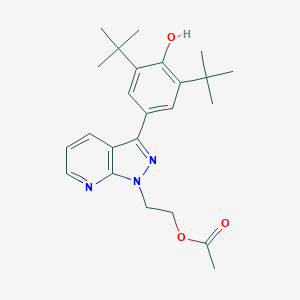
![1-[4-(Oxan-2-yloxy)phenyl]-4-[4-(trifluoromethoxy)phenoxy]piperidine](/img/structure/B51155.png)
